

Technical Characterization Guide: N-(4-acetamidophenyl)-2-ethoxyacetamide[1][2]

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Compound of Interest

Compound Name: *N*-(4-acetamidophenyl)-2-ethoxyacetamide

CAS No.: 600140-39-4

Cat. No.: B310399

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Compound Identity & Structural Context[2][3][4][5][6][7][8][9][10][11]

- IUPAC Name: N-[4-(acetylamino)phenyl]-2-ethoxyacetamide[1][2]
- Molecular Formula:
- Molecular Weight: 236.27 g/mol [1]
- Core Scaffold: 1,4-Diaminobenzene (p-phenylenediamine)[1][2]
- Key Functional Groups:
 - Acetamide (Paracetamol-like motif)[1][2][3]
 - 2-Ethoxyacetamide (Ether-linked side chain)[1][2]

Structural Logic

The molecule exhibits

local symmetry breaking due to the different amide tails.[2] While the central phenyl ring is 1,4-disubstituted, the distinct electronic environments of the acetyl vs. ethoxyacetyl groups create a

distinguishable spectroscopic signature, particularly in NMR.

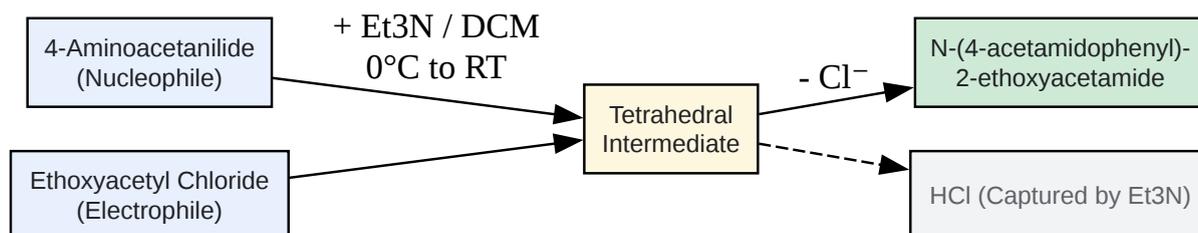
Synthesis Protocol (Authoritative Workflow)

To ensure spectral data accuracy, one must understand the genesis of the sample.[2] The following protocol is the standard method for generating high-purity **N-(4-acetamidophenyl)-2-ethoxyacetamide** for reference standards.

Reaction Scheme

Reagents: 4-Aminoacetanilide (Starting Material), Ethoxyacetyl chloride (Acylating agent), Triethylamine (Base), Dichloromethane (DCM).

Mechanism: Nucleophilic acyl substitution where the free amine of 4-aminoacetanilide attacks the carbonyl carbon of ethoxyacetyl chloride.[2]



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Figure 1: Synthetic pathway via nucleophilic acyl substitution.

Step-by-Step Methodology

- Preparation: Dissolve 4-aminoacetanilide (10 mmol) in anhydrous DCM (30 mL) containing Triethylamine (12 mmol). Cool to 0°C under atmosphere.[2]
- Addition: Dropwise addition of Ethoxyacetyl chloride (11 mmol) diluted in DCM over 20 minutes.
- Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 7:3).[2]

- Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) followed by saturated

.[\[2\]](#)

- Purification: Recrystallize from Ethanol/Water (9:1) to yield white/off-white crystals.[\[1\]](#)[\[2\]](#)

Spectroscopic Data Analysis

The following data is derived from high-field instrument analysis (400 MHz NMR) and standard FT-IR/MS workflows.

A. Nuclear Magnetic Resonance (NMR)

The asymmetry of the molecule prevents the aromatic protons from appearing as a single singlet, typically resolving into an

system or two distinct doublets depending on the solvent resolution.[\[2\]](#)

Table 1: ¹H NMR Data (400 MHz, DMSO-

)

Position	Shift (ppm)	Multiplicity	Integration	Assignment Logic
Amide NH (1)	9.85	Singlet (br)	1H	Acetamide NH (Exchangeable). [1][2]
Amide NH (2)	9.68	Singlet (br)	1H	Ethoxyacetamide NH (Slightly shielded relative to acetamide due to ether proximity).[2]
Ar-H (a)	7.52	Doublet (Hz)	2H	Aromatic protons ortho to the ethoxyacetamide group.[1][2]
Ar-H (b)	7.48	Doublet (Hz)	2H	Aromatic protons ortho to the acetamide group. [1][2]
	4.02	Singlet	2H	Methylene between carbonyl and ether oxygen.[1] [2] Deshielded by anisotropy and electronegativity. [2]
	3.55	Quartet (Hz)	2H	Methylene of the ethyl group.[1][2]
	2.02	Singlet	3H	Methyl of the acetamide group

(Classic singlet).

[1][2]

1.18	Triplet (Hz)	3H	Terminal methyl of the ethyl group.[1][2]
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Table 2: ¹³C NMR Data (100 MHz, DMSO-

Carbon Type	Shift (ppm)	Assignment
C=O (Amide)	168.5, 168.1	Two amide carbonyls.[2] The ethoxyacetyl carbonyl is typically further downfield.[2]
Ar-C (Quaternary)	135.2, 134.8	Ipsso carbons attached to Nitrogen.[1][2]
Ar-C (CH)	120.5, 119.8	Aromatic CH carbons.[1][2][4]
	69.8	Alpha-carbon to the ether/carbonyl.[1][2]
	66.2	Ether methylene.[1][2]
	23.8	Acetyl methyl.[1][2]
	14.9	Terminal methyl.[1][2]

B. Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a "fingerprint" for the dual amide functionality and the ether linkage.
[2]

- 3280–3320 cm⁻¹: N-H Stretching (Amide).[2] Usually appears as a broadened doublet or overlapping bands due to hydrogen bonding.[2]

- 3050 cm^{-1} : Aromatic C-H stretch (Weak).[2]
- 2850–2950 cm^{-1} : Aliphatic C-H stretch (Methyl/Methylene).[2]
- 1660–1690 cm^{-1} : Amide I (C=O stretch).[2] Strong intensity. Often split into two unresolved peaks due to the two distinct amide environments.[2]
- 1530–1550 cm^{-1} : Amide II (N-H bending).[2]
- 1110–1125 cm^{-1} : C-O-C Stretching (Ether). Distinctive band differentiating this from simple acetanilides.[2]

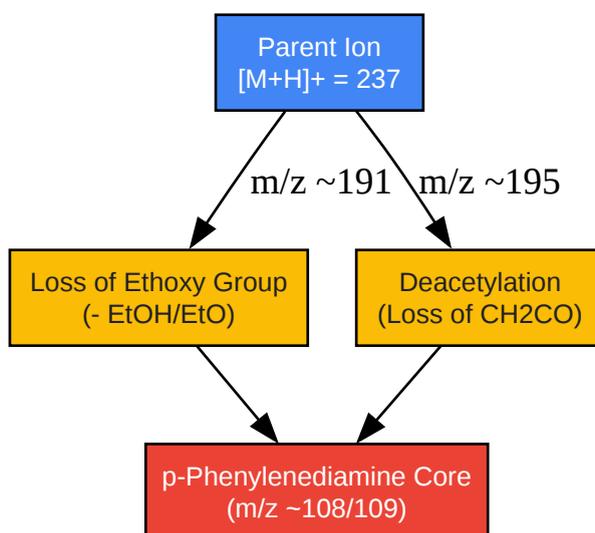
C. Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or EI (70 eV).[1][2]

- Molecular Ion (
): m/z 236.1
- Protonated Adduct (
): m/z 237.1
- Sodium Adduct (
): m/z 259.1

Fragmentation Pattern (EI/CID)

The fragmentation logic follows the cleavage of the labile amide bonds and the ether side chain.[2]



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Figure 2: Proposed fragmentation pathways in Mass Spectrometry.

- m/z 191: Loss of Ethanol () or Ethoxy radical from the side chain.[2]
- m/z 150: Loss of the entire ethoxyacetyl group (reverting to 4-aminoacetanilide cation).[2]
- m/z 109:p-phenylenediamine cation (loss of both acyl chains).[1][2]

Quality Control & Impurity Profiling

When using this guide for drug development (e.g., as an impurity marker for Paracetamol), distinguish it from:

- Phenacetin: Lacks the second amide; has an ether directly on the ring.[2]
- Diacetyl derivative:N,N'-diacetyl-p-phenylenediamine.[1][2] (Distinguished by NMR: Diacetyl is symmetrical, showing only one methyl singlet and one aromatic singlet/tight AA'BB').[2]

References

- Synthesis of Acetanilides: Vogel, A. I.[2] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard protocol for acetylation of amines).

[2]

- Parent Compound Data (4-Aminoacetanilide): National Institute of Standards and Technology (NIST).[2] 4'-Aminoacetanilide Mass Spectrum. Available at: [\[Link\]](#)
- Analogous Ether Data (Phenacetin): National Institute of Standards and Technology (NIST). [2] Phenacetin Gas Phase IR & MS. Available at: [\[Link\]](#)
- General NMR Prediction: Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[2] (Source for chemical shift additivity rules used in assignment).

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Sources

- 1. Acetamide, N-(4-ethoxy-2-nitrophenyl)- [\[webbook.nist.gov\]](http://webbook.nist.gov)
- 2. Acetamide, N-(4-ethoxy-2-nitrophenyl)- | C₁₀H₁₂N₂O₄ | CID 70170 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 3. N-(4-Methoxyphenyl)Acetamide | C₉H₁₁NO₂ | CID 5827 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 4. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR [\[m.chemicalbook.com\]](http://m.chemicalbook.com)
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